molecular formula C13H23NO4 B2500631 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid CAS No. 2375271-35-3

2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid

Cat. No.: B2500631
CAS No.: 2375271-35-3
M. Wt: 257.33
InChI Key: IGTVRSVKHYVXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid: is a compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions . This compound is often utilized in various chemical reactions and research applications due to its unique structure and properties.

Properties

IUPAC Name

2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-9(6-10(15)16)7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTVRSVKHYVXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375271-35-3
Record name 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: Employed in the development of new materials and polymers.

Comparison with Similar Compounds

Uniqueness:

2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to protect amines under mild conditions and be selectively deprotected makes it a valuable compound in organic synthesis and research .

Biological Activity

2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1173068-21-7

Antibacterial Properties

Recent studies have indicated that compounds related to this compound exhibit significant antibacterial activity. For instance, a series of pyrrolidine derivatives demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .

Enzyme Inhibition

The compound has been shown to act as a potent inhibitor of various enzymes. In particular, it inhibits DNA gyrase and topoisomerase IV from E. coli, with IC50 values reported in the low nanomolar range (<100 nM). This dual inhibition is critical for its antibacterial efficacy, making it a candidate for further development in treating resistant bacterial strains .

Study 1: In Vivo Efficacy

In a mouse model of infection caused by vancomycin-intermediate Staphylococcus aureus, the compound demonstrated significant in vivo efficacy. The study highlighted that treatment with the compound resulted in reduced bacterial load and improved survival rates compared to control groups .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to evaluate the biological activity of various derivatives of this compound. Modifications to the pyrrolidine ring and side chains significantly influenced antibacterial potency and selectivity against different bacterial strains .

Table 1: Inhibitory Activities of Related Compounds

Compound NameIC50 (nM)Target EnzymeBacterial Strain
Compound A<32DNA GyraseE. coli
Compound B<100Topo IVS. aureus
This compound<50Dual (Gyrase & Topo IV)Multidrug-resistant strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.